N-méthyl-1-(2-méthylpyridin-4-yl)méthanamine

Vue d'ensemble

Description

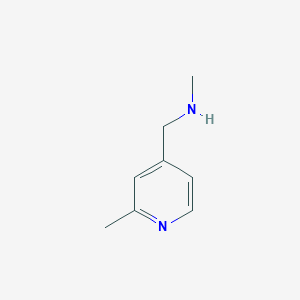

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a chemical compound with the molecular formula C8H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structure and properties.

Applications De Recherche Scientifique

N-methyl-1-(2-methylpyridin-4-yl)methanamine is utilized in several scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylpyridin-4-yl)methanamine typically involves the alkylation of 2-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Starting Materials: 2-methylpyridine, formaldehyde, and methylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-methyl-1-(2-methylpyridin-4-yl)methanamine is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-1-(2-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-methyl-1-(2-methylpyridin-4-yl)methanamine N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of N-methyl-1-(2-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby affecting their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-methyl-1-(pyridin-2-yl)methanamine

- N-methyl-1-(pyridin-3-yl)methanamine

- N-methyl-1-(pyridin-4-yl)methanamine

Uniqueness

N-methyl-1-(2-methylpyridin-4-yl)methanamine is unique due to the presence of the methyl group at the 2-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Activité Biologique

N-methyl-1-(2-methylpyridin-4-yl)methanamine is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, particularly in antifungal applications and interactions with neurotransmitter systems. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

N-methyl-1-(2-methylpyridin-4-yl)methanamine features a pyridine ring substituted with a methyl group at the 2-position. This unique structural feature influences its chemical behavior and biological activity, distinguishing it from similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-methyl-1-(3-methylpyridin-4-yl)methanamine | Similar amine structure with different pyridine substitution | Potentially different biological activity profiles |

| N-methyl-1-(pyridin-4-yl)methanamine | Lacks the methyl group on the pyridine ring | Simpler structure may lead to different reactivity |

| N,N-dimethyl-pyridin-2-ylmethanamine | Contains two methyl groups on nitrogen | Enhanced lipophilicity may affect bioavailability |

| N,N-diethyl-pyridin-3-ylmethanamine | Ethyl groups instead of methyl | Differences in solubility and pharmacokinetics |

Antifungal Properties

Recent studies have highlighted the antifungal potential of N-methyl-1-(2-methylpyridin-4-yl)methanamine and its derivatives. In vitro assays demonstrated moderate antifungal activity against several phytopathogenic fungi, including:

- Gibberella zeae

- Fusarium oxysporum

- Cytospora mandshurica

Specifically, certain synthesized derivatives exhibited over 50% inhibition of fungal growth at concentrations of 100 µg/mL, indicating promising antifungal efficacy . The compound's role as a precursor in synthesizing more complex antifungal agents has also been noted.

Interaction with Neurotransmitter Systems

Another significant area of research involves the compound's interaction with glycine transporters, which are crucial for neurotransmission. The inhibition of these transporters could have implications for treating neurological disorders. Understanding these interactions is essential for designing derivatives with enhanced biological activity .

The mechanism by which N-methyl-1-(2-methylpyridin-4-yl)methanamine exerts its biological effects involves binding to specific molecular targets. It acts as a ligand that interacts with metal ions or enzymes, influencing their activity. The precise pathways and molecular targets are still under investigation, but initial findings suggest a multifaceted role in various biological processes .

Case Studies and Research Findings

Several studies have explored the biological activity of N-methyl-1-(2-methylpyridin-4-yl)methanamine:

-

Antifungal Activity Study :

- Objective : To assess the antifungal properties of synthesized derivatives.

- Method : In vitro bioassays against selected fungi.

- Findings : Compounds showed varying degrees of inhibition, with some exceeding 50% inhibition at 100 µg/mL .

-

Neurotransmitter Interaction Study :

- Objective : To investigate the compound's effect on glycine transporters.

- Method : Binding assays and functional assays in neuronal models.

- Findings : Indicated potential therapeutic effects for neurological conditions through modulation of neurotransmitter systems .

Propriétés

IUPAC Name |

N-methyl-1-(2-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-8(6-9-2)3-4-10-7/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBBPYPGNDYNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297812 | |

| Record name | N,2-Dimethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165558-79-2 | |

| Record name | N,2-Dimethyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165558-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.